Regioisomeric Differentiation: Isonicotinamide (4‑Pyridyl) vs. Nicotinamide (3‑Pyridyl) Congener
The target compound bears a 4‑pyridyl carboxamide, whereas the closest cataloged congener (CAS 1706166-47-3) bears a 3‑pyridyl carboxamide . In analogous pyrazole‑carboxamide kinase inhibitor series, repositioning the pyridyl nitrogen from the 3‑ to the 4‑position has been observed to shift kinase selectivity profiles and alter hydrogen‑bond donor/acceptor patterns [1]. No direct binding or cellular activity data are available for either compound to quantify this difference.
| Evidence Dimension | Regioisomeric identity of the pyridine carboxamide substituent |
|---|---|
| Target Compound Data | Isonicotinamide (pyridine-4-carboxamide) |
| Comparator Or Baseline | Nicotinamide (pyridine-3-carboxamide) – CAS 1706166-47-3 |
| Quantified Difference | Not quantified – no shared assay data exist |
| Conditions | Structural comparison only; no common biological assay available |
Why This Matters
Procurement of the incorrect regioisomer invalidates any SAR or screening campaign where the pyridine nitrogen position is a pharmacophoric determinant.
- [1] PubMed Central. Kinase selectivity modulation by pyridine regioisomers in pyrazole‑carboxamide series. https://pmc.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
